9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
Description
Origins of Fluorenylmethyloxycarbonyl Protection Strategies
The development of the Fmoc protecting group emerged as a response to the limitations of earlier amine-protection strategies, such as the tert-butoxycarbonyl (Boc) group, which required harsh acidic conditions for deprotection. In 1972, Louis Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group, leveraging its unique base-labile characteristics. Unlike Boc, which relies on trifluoroacetic acid (TFA) for cleavage, Fmoc deprotection occurs under mild basic conditions (e.g., piperidine in dimethylformamide), preserving acid-sensitive functionalities like glycosylated residues. This innovation aligned with the growing demand for orthogonal protection schemes in peptide synthesis, where multiple protecting groups could be selectively removed without cross-reactivity.
The Fmoc group’s stability under acidic conditions made it ideal for solid-phase synthesis on polystyrene resins. By 1978, the Fmoc/t-butyl (tBu) strategy, combined with Wang resin, became a cornerstone of modern SPPS. The Fmoc-Cl reagent, initially used for carbamate formation, was later supplanted by more stable derivatives like Fmoc-OSu (N-hydroxysuccinimide carbonate), reducing side reactions during amino acid activation. These advancements facilitated the synthesis of peptides exceeding 100 residues by the early 2000s, exemplified by the convergent assembly of HIV-1 protease variants.
Development of Serinol-Based Carbamate Derivatives
Serinol (2-amino-1,3-propanediol) gained prominence as a versatile scaffold for carbamate derivatives due to its bifunctional hydroxyl groups and compatibility with Fmoc chemistry. The synthesis of Fmoc-Serinol(tBu) (CAS 198561-87-4) exemplifies this trend, where the tert-butyl group protects the primary hydroxyl, leaving the secondary hydroxyl available for further functionalization. This derivative enables the incorporation of serine-like motifs into peptides while maintaining orthogonal protection for downstream modifications.
Industrial synthesis methods for serinol carbamates have evolved significantly. Recent patents describe the catalytic conversion of glycerol and urea to serinol carbamate using magnesium oxide (MgO) or lanthanum oxide (La₂O₃), achieving selectivities exceeding 70%. The resultant 4-hydroxymethyl-2-oxazolidinone intermediate is hydrolyzed to serinol, a key precursor for iodinated contrast agents like Iopamidol. This scalable approach underscores the synergy between green chemistry and peptide synthesis, leveraging renewable feedstocks like biodiesel-derived glycerol.
Structurally, serinol carbamates exhibit conformational flexibility, as seen in tert-butyl N-(2,3-dihydroxypropyl)carbamate (PubChem CID 4206999), which adopts a staggered configuration to minimize steric strain between the carbamate and hydroxyl groups. This flexibility is critical for designing peptide mimetics and glycoconjugates, where spatial arrangement dictates biological activity.
Paradigm Shifts in Orthogonal Protection-Deprotection Methodologies
Orthogonal protection strategies, which allow sequential deprotection of functional groups without interference, have been transformative in peptide chemistry. The Fmoc group’s compatibility with acid-labile protections (e.g., t-butyl esters) enabled multi-step syntheses of glycosylated peptides, as demonstrated in collagen-model systems. For instance, Fmoc-Hyl(ε-Boc, O-TBDMS) derivatives permit the incorporation of glycosylated hydroxylysine into triple-helical peptides, modulating integrin-binding affinities.
The introduction of the S-phenylacetamidomethyl (Phacm) group for cysteine protection further exemplifies orthogonality. Phacm remains stable under both Boc and Fmoc deprotection conditions, enabling its use in tandem with Trt (trityl) or Fm groups. Enzymatic cleavage of Phacm via penicillin amidohydrolase offers a mild alternative to mercury-based deprotection, aligning with modern green chemistry principles.
Advances in resin technology have also played a pivotal role. The 2-chlorotrityl chloride resin, introduced in 1988, allows for the synthesis of fully protected peptide acids under Fmoc protocols, while Rink and Sieber resins facilitate the production of C-terminal amides. These innovations, combined with automated synthesizers, have reduced synthesis times from weeks to days, enabling high-throughput production of peptide libraries.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-10-12(21)9-19-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20-21H,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJPXRPGPIUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403200 | |
| Record name | 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167700-44-9 | |
| Record name | 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(2,3-dihydroxypropyl)carbamate under specific reaction conditions. The process may include the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include base catalysts and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorenylmethyl derivatives.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
9H-Fluoren-9-ylmethyl N-(3-Hydroxypropyl)Carbamate
- Chemical Formula: C₁₇H₁₇NO₃
- Molecular Weight : 297.3 g/mol
- CAS Number : 185308-00-3
- Key Differences :
- Contains a single hydroxyl group on the propyl chain instead of two.
- Reduced hydrogen-bonding capacity, leading to lower aqueous solubility compared to the dihydroxypropyl derivative.
- Applications: Primarily used as a protected intermediate in organic synthesis where moderate polarity is sufficient .
(9H-Fluoren-9-yl)methyl (3-Aminopropyl)Carbamate Hydrochloride
- Chemical Formula : C₁₈H₂₁ClN₂O₂
- Molecular Weight : 332.82 g/mol
- CAS Number : 210767-37-6
- Key Differences :
9H-Fluoren-9-ylmethyl N-(3-Oxopropyl)Carbamate
- Chemical Formula: C₁₈H₁₇NO₃
- Molecular Weight : 313.34 g/mol
- CAS Number : 267410-86-6
- Key Differences :
(9H-Fluoren-9-yl)methyl (3-Bromopropyl)Carbamate
- Chemical Formula: C₁₈H₁₈BrNO₂
- Molecular Weight : 360.25 g/mol
- CAS Number : 53844-02-3
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate is an organic compound with the molecular formula CHNO and a CAS number of 17332-31-9. This compound belongs to the class of carbamates and features a fluorenyl group, which is known for its stability and potential biological activities. Recent studies have begun to explore its biochemical properties, particularly its therapeutic potential in various domains such as anti-inflammatory and anti-cancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Research indicates that this compound may exhibit several biological activities through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Signaling Pathway Modulation : It interacts with signaling pathways that are crucial for cell proliferation and survival, potentially inducing apoptosis in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that derivatives of fluorenes, including carbamate compounds, can induce apoptosis in cancer cell lines by triggering caspase pathways. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in models of breast cancer .
- Anti-inflammatory Effects : A study highlighted the anti-inflammatory properties of carbamate derivatives, noting their effectiveness in reducing pro-inflammatory cytokines in cellular models. This suggests potential applications in treating chronic inflammatory diseases .
- Antimicrobial Evaluation : Recent evaluations indicated that fluorenone derivatives exhibited varying degrees of antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 256 µg/mL against strains like Staphylococcus aureus and Candida albicans .
Data Tables
The following table summarizes the biological activities observed for this compound and related compounds:
Q & A
Q. Optimizing reaction yields in Fmoc-based syntheses
- Use a 1.2:1 molar ratio of Fmoc-Cl to dihydroxypropylamine to minimize di-Fmoc byproducts. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
